molecular formula C11H10F2O B8759284 2-(3,4-Difluorophenyl)cyclopentanone CAS No. 1260761-67-8

2-(3,4-Difluorophenyl)cyclopentanone

Cat. No.: B8759284
CAS No.: 1260761-67-8
M. Wt: 196.19 g/mol
InChI Key: RKZZBEHJOBFDGK-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)cyclopentanone is a fluorinated cyclopentanone derivative that serves as a versatile chemical intermediate in organic and medicinal chemistry research. Its structure, featuring a cyclopentanone ring linked to a 3,4-difluorophenyl group, makes it a valuable scaffold for the synthesis of more complex molecules. This compound is of significant interest in pharmaceutical development, particularly as a potential precursor in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds. Research indicates that closely related (3,4-difluorophenyl)cyclopentane and cyclopropane analogues are critical intermediates in the production of therapeutic agents, such as platelet aggregation inhibitors . The presence of the fluorine atoms on the phenyl ring can enhance a molecule's metabolic stability, membrane permeability, and binding affinity, which are crucial properties in drug design. Researchers utilize this compound to explore new chemical spaces and develop novel substances for potential application in treating various diseases. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1260761-67-8

Molecular Formula

C11H10F2O

Molecular Weight

196.19 g/mol

IUPAC Name

2-(3,4-difluorophenyl)cyclopentan-1-one

InChI

InChI=1S/C11H10F2O/c12-9-5-4-7(6-10(9)13)8-2-1-3-11(8)14/h4-6,8H,1-3H2

InChI Key

RKZZBEHJOBFDGK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

A comparison table is provided below, extrapolated from indirect evidence and general chemical principles:

Compound Core Structure Substituents Key Applications Synthesis Pathway
2-(3,4-Difluorophenyl)cyclopentanone Cyclopentanone 3,4-difluorophenyl Unknown Unknown
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone Cyclopentanone 4-chlorophenylmethyl, 2,2-dimethyl Intermediate for metconazole (fungicide) Ester hydrolysis with NaH and methyl halide
2,4-Dichlorophenol Phenol 2,4-dichloro R&D (no medicinal/household use) Chlorination of phenol

Key Observations:

  • Steric Considerations : The absence of methyl groups (unlike ) in the queried compound may reduce steric hindrance, facilitating ring-opening or functionalization reactions.

Recommendations :

  • Explore fluorination techniques (e.g., Balz-Schiemann reaction) to synthesize the compound.
  • Conduct comparative studies on reactivity with chlorinated or non-halogenated analogues.

Preparation Methods

Mechanism and Conditions

The reaction proceeds via electrophilic aromatic substitution, where the acyl chloride forms an acylium ion upon coordination with the Lewis acid. This electrophile attacks the electron-rich position of the 3,4-difluorophenyl ring. However, the electron-withdrawing nature of the fluorine substituents significantly deactivates the aromatic ring, necessitating harsh conditions (e.g., nitrobenzene solvent at 80–100°C).

Challenges and Optimizations

  • Low Yields : Typical yields range from 20–35% due to competing side reactions, such as polyacylation or ring deactivation.

  • Catalyst Loadings : Excess AlCl₃ (2.5–3.0 equivalents) is required to overcome the ring’s reduced reactivity, complicating post-reaction purification.

  • Alternative Acylating Agents : Trifluoroacetyl chloride has been explored to enhance electrophilicity, though this introduces additional fluorine atoms undesired in the final product.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling offers a modern, transition-metal-catalyzed route to construct the carbon-carbon bond between the cyclopentanone core and the 3,4-difluorophenyl group. This method employs a bromocyclopentanone precursor and 3,4-difluorophenylboronic acid under palladium catalysis.

Reaction Parameters

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) (5 mol%) in a mixed solvent system (DME/H₂O).

  • Base : Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) to facilitate transmetalation.

  • Temperature : 80–100°C under inert atmosphere (N₂ or Ar).

Advantages

  • Regioselectivity : The boronic acid’s para-fluorine directs coupling to the ortho position relative to the ketone, achieving >90% regiochemical control.

  • Yield : 65–75% isolated yield after column chromatography.

Limitations

  • Precursor Synthesis : Bromocyclopentanone must be prepared via bromination of cyclopentanone using N-bromosuccinimide (NBS) under radical initiation, adding two steps to the synthesis.

  • Cost : Palladium catalysts and specialized ligands increase production costs, though recycling protocols mitigate this.

Dieckmann Cyclization

Dieckmann cyclization enables the formation of cyclic ketones via intramolecular ester condensation. For this compound, a diester precursor containing the 3,4-difluorophenyl group undergoes base-mediated cyclization.

Synthetic Pathway

  • Diester Preparation : Reacting 3,4-difluorophenylacetic acid with ethyl chloroacetate yields the diethyl ester precursor.

  • Cyclization : Sodium ethoxide (NaOEt) in ethanol induces intramolecular nucleophilic attack, forming the cyclopentanone ring.

Key Data

ParameterValue
Reaction Time6–8 hours
TemperatureReflux (78°C)
Yield50–60%

Drawbacks

  • Steric Hindrance : Bulky substituents on the diester impede cyclization, necessitating dilute conditions (0.1–0.5 M).

  • Byproducts : Competing intermolecular reactions produce oligomeric species, requiring careful chromatographic separation.

Oxidation of 2-(3,4-Difluorophenyl)cyclopentanol

This two-step approach involves synthesizing 2-(3,4-difluorophenyl)cyclopentanol followed by oxidation to the corresponding ketone.

Step 1: Cyclopentanol Synthesis

  • Grignard Addition : 3,4-Difluorophenylmagnesium bromide reacts with cyclopentanone in tetrahydrofuran (THF) at 0°C, yielding the secondary alcohol.

  • Reduction Alternatives : Catalytic hydrogenation (H₂/Pd-C) of 2-(3,4-difluorophenyl)cyclopentenone provides an alternative route.

Step 2: Oxidation to Cyclopentanone

  • Reagents : Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) in dichloromethane (DCM).

  • Conditions : Room temperature, 2–4 hours.

Performance Metrics

Oxidizing AgentYield (%)Purity (%)
DMP8598
PCC7895

Considerations

  • Over-Oxidation : Strong oxidants like KMnO₄ or CrO₃ risk degrading the cyclopentanone ring, making mild agents preferable.

  • Cost-Effectiveness : DMP offers higher yields but is more expensive than PCC, influencing industrial-scale choices.

Comparative Analysis of Methods

The table below summarizes the four methods’ key attributes:

MethodYield (%)Cost (Relative)ScalabilityKey Challenge
Friedel-Crafts20–35LowModerateRing deactivation by F
Suzuki Coupling65–75HighHighBromocyclopentanone synthesis
Dieckmann Cyclization50–60ModerateLowSteric hindrance
Alcohol Oxidation75–85ModerateHighPrecursor availability

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,4-Difluorophenyl)cyclopentanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves the condensation of cyclopentanone with 3,4-difluorobenzaldehyde under acidic or basic conditions, followed by reduction (e.g., using sodium borohydride) to stabilize intermediates. Reaction temperature (optimized at 0–25°C), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios are critical for minimizing side reactions like over-reduction or ring-opening . For example, highlights the use of sodium borohydride in a cyclopentanone-derived synthesis.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : The fluorophenyl group generates distinct splitting patterns (e.g., coupling constants for aromatic protons near 8–10 Hz). The cyclopentanone carbonyl carbon appears ~210 ppm in 13C NMR.
  • IR : A strong carbonyl stretch (~1740 cm⁻¹) confirms the ketone group.
  • MS : Molecular ion peaks (e.g., [M+H]+ at m/z 212) and fragmentation patterns (e.g., loss of CO from the cyclopentanone ring) validate the structure. PubChem-derived data (as in ) provides reference spectra for comparison.

Q. What physicochemical properties (logP, solubility, stability) are critical for designing experiments with this compound?

  • Methodological Answer :

  • logP : Estimated at ~2.5 (using software like MarvinSketch), indicating moderate lipophilicity.
  • Solubility : Poor in water; use polar aprotic solvents (e.g., DMSO, THF) for biological assays.
  • Stability : Susceptible to light and moisture; store under inert gas at –20°C. notes similar fluorinated compounds (e.g., 3,4-difluorophenylglycine) with logP ~1.75, suggesting analogous handling .

Advanced Research Questions

Q. How can stereochemical outcomes in derivatives of this compound be controlled during synthesis?

  • Methodological Answer : Stereoselective reduction of the ketone to alcohol (e.g., using chiral catalysts like CBS (Corey-Bakshi-Shibata)) can yield enantiomerically pure trans- or cis-cyclopentanol derivatives. describes the synthesis of trans-2-(3,4-Difluorophenyl)cyclopentanol via NaBH4 reduction, where solvent polarity and temperature dictate stereochemistry .

Q. What computational methods (DFT, molecular docking) are suitable for predicting the reactivity and biological interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecule’s geometry (e.g., using Gaussian09) to analyze frontier molecular orbitals (HOMO/LUMO) and electrophilic sites. The InChI key in (SFSDNEZHSVDEGJ-UHFFFAOYSA-N) can retrieve PubChem data for input .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like urease, as in ’s Mannich base complexes) .

Q. How do fluorination patterns (3,4-difluoro vs. mono-fluoro) on the phenyl ring affect electronic properties and reaction kinetics?

  • Methodological Answer : Fluorine’s electron-withdrawing effect increases the electrophilicity of the phenyl ring, accelerating nucleophilic aromatic substitution. Compare Hammett constants (σm = 0.34, σp = 0.15 for F) to predict substituent effects. ’s mono-fluoro analog (3-(3-Fluorophenyl)cyclopentanone) shows reduced reactivity compared to the 3,4-difluoro derivative .

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